Summary of Application: “1,2-Bis(bromomethyl)naphthalene” is often used as a starting material in various organic synthesis processes
Methods of Application: It can be used in the synthesis of other organic compounds. .
Results or Outcomes: The outcomes of these synthesis processes are the production of the aforementioned compounds.
Summary of Application: “1,2-Bis(bromomethyl)naphthalene” is used as an intermediate in pharmaceutical research.
Summary of Application: “1,2-Bis(bromomethyl)naphthalene” is used as an intermediate in the production of agrochemicals.
Summary of Application: “1,2-Bis(bromomethyl)naphthalene” is used as an intermediate in the production of dyestuff.
Summary of Application: “1,2-Bis(bromomethyl)naphthalene” is used as an intermediate in the production of various materials.
Summary of Application: “1,2-Bis(bromomethyl)naphthalene” is used as an intermediate in the chemical industry.
1,2-Bis(bromomethyl)naphthalene is an organic compound characterized by two bromomethyl groups attached to the naphthalene ring at the 1 and 2 positions. Its chemical formula is C₁₂H₈Br₂, and it is a member of the naphthalene derivatives, which are known for their aromatic properties and potential applications in various fields, including materials science and organic synthesis. The presence of bromine atoms enhances its reactivity, making it a useful intermediate in
Due to the lack of information on the specific applications of 1,2-Bis(bromomethyl)naphthalene, a discussion on its mechanism of action is not possible at this point.
Since information on 1,2-Bis(bromomethyl)naphthalene is limited, it's crucial to handle any unknown compound with caution. Here are some general safety considerations for haloaromatic compounds:
1,2-Bis(bromomethyl)naphthalene can be synthesized through several methods:
1,2-Bis(bromomethyl)naphthalene finds applications in various fields:
Studies on the interactions of 1,2-bis(bromomethyl)naphthalene with other compounds have focused on its reactivity patterns. For example, its coupling reactions on surfaces like Au(111) have been analyzed using advanced techniques such as scanning tunneling microscopy and density functional theory calculations. These studies provide insights into the mechanisms governing its reactivity and potential applications in nanotechnology .
1,2-Bis(bromomethyl)naphthalene shares similarities with several other brominated naphthalene derivatives. Here are some comparable compounds:
The uniqueness of 1,2-bis(bromomethyl)naphthalene lies in its specific positioning of bromomethyl groups which influences its reactivity and potential applications in creating unique polymer structures that differ from those formed by other isomers. Its ability to undergo on-surface reactions also sets it apart from simpler derivatives.
The IUPAC name is 1,2-bis(bromomethyl)naphthalene, with the systematic structure C₁₂H₁₀Br₂. The molecule consists of a planar naphthalene ring (two fused benzene rings) substituted with bromomethyl groups at adjacent positions (1 and 2). The substituents are oriented in a peri configuration, enhancing steric interactions and influencing reactivity.
Common synonyms include 1,2-bis(bromomethyl)naphthalene, naphthalene, 1,2-bis(bromomethyl)-, and MDL No. MFCD00091071 . Structurally analogous compounds include 1,4-bis(bromomethyl)naphthalene (CAS 58791-49-4) and 2,7-bis(bromomethyl)naphthalene (CAS 38309-89-6), which differ in substitution patterns and reactivity .
The synthesis of bis(bromomethyl)naphthalenes dates to early 20th-century bromination methods. A pivotal study in 1992 demonstrated the photobromination of dimethylnaphthalenes using N-bromosuccinimide (NBS), yielding bis(bromomethyl)arenes quantitatively . This method leveraged visible light in benzene solvent to enhance selectivity and simplify purification.
Subsequent work in the 2000s explored bromination under thermal and photolytic conditions. For example, brominating naphthalene derivatives with Br₂ over KSF clay produced tetrabrominated products, which were later converted to dibrominated analogs via proto-debromination . These advancements underscored the compound’s utility in synthesizing polyhalogenated aromatics.
1,2-Bis(bromomethyl)naphthalene is a key precursor for macrocycles and crosslinking agents:
The compound’s bromomethyl groups enable:
Key identifiers and physical properties are summarized below:
Irritant;Environmental Hazard